N-benzyl-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide N-benzyl-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 900012-24-0
VCID: VC11879134
InChI: InChI=1S/C21H21N3O/c25-21(22-16-17-8-3-1-4-9-17)24-15-14-23-13-7-12-19(23)20(24)18-10-5-2-6-11-18/h1-13,20H,14-16H2,(H,22,25)
SMILES: C1CN(C(C2=CC=CN21)C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4
Molecular Formula: C21H21N3O
Molecular Weight: 331.4 g/mol

N-benzyl-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

CAS No.: 900012-24-0

Cat. No.: VC11879134

Molecular Formula: C21H21N3O

Molecular Weight: 331.4 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide - 900012-24-0

Specification

CAS No. 900012-24-0
Molecular Formula C21H21N3O
Molecular Weight 331.4 g/mol
IUPAC Name N-benzyl-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Standard InChI InChI=1S/C21H21N3O/c25-21(22-16-17-8-3-1-4-9-17)24-15-14-23-13-7-12-19(23)20(24)18-10-5-2-6-11-18/h1-13,20H,14-16H2,(H,22,25)
Standard InChI Key MWARIVRMNUWSLS-UHFFFAOYSA-N
SMILES C1CN(C(C2=CC=CN21)C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4
Canonical SMILES C1CN(C(C2=CC=CN21)C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4

Introduction

Chemical Structure and Nomenclature

Core Architecture

The compound’s backbone consists of a pyrrolo[1,2-a]pyrazine system, a bicyclic structure merging pyrrole and pyrazine rings. The pyrazine ring (a six-membered di-azaheterocycle) is fused to a pyrrole ring (a five-membered heterocycle with one nitrogen atom), creating a rigid, planar framework. Substituents include:

  • Phenyl group at position 1 of the pyrazine ring.

  • Benzyl carboxamide (-CONH-Bn) at position 2.

Table 1: Molecular Data

PropertyValue
Molecular formulaC₂₂H₂₁N₃O
Molecular weight343.43 g/mol
IUPAC nameN-Benzyl-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
SMILESO=C(NCc1ccccc1)C2N3CCCN3C(c4ccccc4)c2

The benzyl group enhances lipophilicity, potentially improving blood-brain barrier penetration, while the carboxamide moiety facilitates hydrogen bonding with biological targets .

Synthesis and Optimization

Key Synthetic Routes

Synthesis typically involves multi-step protocols, leveraging cyclization and coupling reactions:

  • Core Formation:

    • Cyclocondensation of aminopyrrole derivatives with diketones or α-haloketones under acidic conditions generates the pyrrolo[1,2-a]pyrazine scaffold.

    • Example: Reaction of 2-aminopyrrole with 1,2-diketones in acetic acid yields the bicyclic core.

  • Substituent Introduction:

    • Phenyl Group: Electrophilic aromatic substitution or Suzuki-Miyaura coupling attaches the phenyl ring to position 1 .

    • Benzyl Carboxamide: Acylation of the secondary amine at position 2 using benzyl isocyanate or carbodiimide-mediated coupling with benzylamine.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Core cyclizationAcOH, 80°C, 12 h45%
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF, 100°C62%
Carboxamide formationEDC, HOBt, DIPEA, CH₂Cl₂58%

Purification often employs silica gel chromatography or recrystallization from ethanol/water mixtures.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited in water (<0.1 mg/mL at 25°C).

  • Stability: Stable under inert atmospheres but susceptible to oxidation at the pyrrole nitrogen under prolonged light exposure.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.20 (m, 10H, aromatic), 4.55 (s, 2H, CH₂Ph), 3.90–3.70 (m, 4H, pyrazine-CH₂) .

  • IR (KBr): 1650 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N-H bend).

Biological Activity and Mechanisms

Putative Targets

While direct pharmacological data for N-benzyl-1-phenyl-pyrrolo[1,2-a]pyrazine-2-carboxamide are scarce, structural analogs exhibit:

  • Kinase Inhibition: Pyrazine derivatives often target ATP-binding pockets in kinases (e.g., JAK2, CDK4) .

  • Antimicrobial Effects: Related compounds show MIC values of 8–32 µg/mL against S. aureus and E. coli.

Structure-Activity Relationships (SAR)

  • Benzyl Group: Larger aryl groups (e.g., 4-fluorobenzyl) enhance affinity for hydrophobic enzyme pockets .

  • Carboxamide: Replacement with ester groups reduces activity, underscoring hydrogen bonding’s role.

Applications in Scientific Research

Medicinal Chemistry

  • Lead Optimization: Serves as a template for developing selective kinase inhibitors with improved pharmacokinetic profiles .

  • Probe Development: Fluorescently tagged analogs enable imaging of target engagement in cellular assays.

Material Science

  • Coordination Polymers: Pyrazine nitrogen atoms facilitate metal-ion binding, forming luminescent materials.

Future Directions

  • Mechanistic Studies: Elucidate binding modes via X-ray crystallography or cryo-EM with target proteins .

  • ADMET Profiling: Assess bioavailability, metabolic stability, and toxicity in preclinical models.

  • Synthetic Scalability: Develop continuous-flow methods to improve reaction yields (>75%) and reduce waste.

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